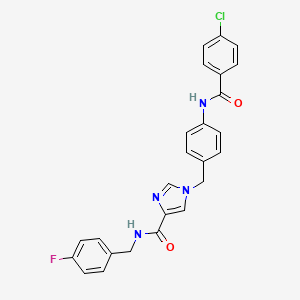

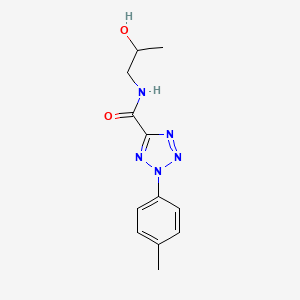

(E)-4-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-[4-(4-chlorophenyl)-1,3-thiazol-2-yl][(4-methylphenyl)hydrazono]acetonitrile , also known by its systematic name 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole , is a heterocyclic compound with potential therapeutic applications. Its molecular formula is C23H19ClN2O . The compound exhibits interesting structural features, combining a pyrazole ring with aromatic substituents.

Synthesis Analysis

The synthesis of this compound involves a reaction between 4-(1-(4-chlorophenyl)-1H-pyrazol-5-yl) phenol and 2-methylbenzylbromide in acetonitrile. The resulting product is purified through automated-flash chromatography and recrystallization from methanol, yielding a 75% yield. The high-resolution mass spectrometry confirms the molecular weight .

Molecular Structure Analysis

Scientific Research Applications

Antimicrobial Applications

- A study on novel 4-arylazo-3-methylthiophenes, synthesized through the heterocyclization of 2-arylhydrazono-2-acetyl thioacetanilide derivatives, demonstrated antimicrobial efficacy against both Gram-positive and Gram-negative bacteria when applied to polyester fabrics as disperse dyes. This indicates potential applications in developing antimicrobial textiles (H. E. Gafer & E. Abdel‐Latif, 2011).

Anticancer Agents

- Another research direction involves the synthesis of novel thiadiazoles and thiazoles incorporating pyrazole moiety, which showed promising anticancer activity against the breast carcinoma cell line MCF-7. The study highlights the compound's potential as a scaffold for designing new anticancer agents (Sobhi M. Gomha, T. Salah, & A. Abdelhamid, 2014).

Antimicrobial Evaluation

- Research on novel thiohydrazonates and Pyrazolo[3,4-b]pyridines has shown significant antimicrobial activities, suggesting these compounds could serve as leads for developing new antimicrobial drugs. One specific thiohydrazonate demonstrated high inhibitory activity against various bacterial strains, highlighting its potential in addressing antibiotic resistance (Ahmed E. M. Mekky & S. Sanad, 2019).

Catalysis and Chemical Synthesis

- Studies on the aza-Piancatelli rearrangement reveal the utility of certain organic compounds in synthesizing benzo[b][1,4]thiazine and oxazine derivatives, showcasing the compound's role in facilitating complex chemical transformations. This has implications for synthesizing bioactive molecules or materials with specific chemical properties (B. Reddy et al., 2012).

Electrochemical Studies

- The electrochemical copolymerization of a benzimidazole derivative with 3,4-ethylenedioxythiophene, aimed at enhancing electrochromic properties, suggests applications in developing novel materials for electronic devices. The combination of these compounds provides lower oxidation potential and higher optical contrast, indicating their potential in electronic and optoelectronic applications (Saniye Soylemez et al., 2015).

Properties

IUPAC Name |

(2E)-4-(4-chlorophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4S/c1-12-2-8-15(9-3-12)22-23-16(10-20)18-21-17(11-24-18)13-4-6-14(19)7-5-13/h2-9,11,22H,1H3/b23-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYOCXZWBIGPOB-XQNSMLJCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol](/img/structure/B2975895.png)

![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one](/img/structure/B2975900.png)

![2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B2975901.png)

![N-cyclopentyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2975902.png)

![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide](/img/structure/B2975905.png)

![2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine](/img/structure/B2975908.png)

![ethyl 3-cyano-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2975913.png)

![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate](/img/structure/B2975915.png)